(3-Methoxybut-1-en-1-yl)benzene

Description

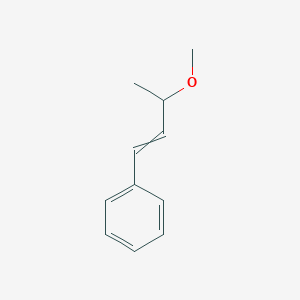

The structure includes a conjugated enol ether moiety, with a methoxy (-OCH₃) group at the third carbon of the butenyl chain and a double bond between carbons 1 and 2 (Figure 1).

Properties

CAS No. |

83320-37-0 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-methoxybut-1-enylbenzene |

InChI |

InChI=1S/C11H14O/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

FEQIPECZADYPJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CC1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Iridium-Catalyzed Method

The most efficient route employs iridium catalysts for reductive etherification of allylic alcohols with methanol. A representative procedure involves:

- Reactants : (E)-3-Phenylprop-2-en-1-ol (allylic alcohol), methanol.

- Catalyst : Iridium complex (1 mol%).

- Additives : Formic acid (10 equiv) as a hydrogen donor, trifluoroacetic acid (2 equiv) as a proton source.

- Conditions : 80°C in water for 12 hours under air.

- Yield : 98%.

Mechanism :

- Activation : The iridium catalyst facilitates hydride transfer from formic acid to the allylic alcohol, generating an allyl oxonium intermediate.

- Nucleophilic Attack : Methanol attacks the electrophilic allyl carbon, forming the ether bond.

- Protonation : Trifluoroacetic acid stabilizes intermediates and accelerates the reaction.

Advantages :

- High regioselectivity for the (E)-isomer.

- Tolerance to aqueous conditions.

- Scalable without inert atmosphere requirements.

Acid-Catalyzed Nucleophilic Substitution

Direct Etherification of Allylic Chlorides

An alternative method involves substituting allylic chlorides with methoxide ions:

- Reactants : 4-Nitro-2-chloromethyl-chlorobenzene, sodium methoxide.

- Solvent : Methanol.

- Conditions : Reflux (65°C) for 2 hours.

- Yield : 60–70%.

Limitations :

Comparative Analysis of Methods

Structural and Spectral Characterization

Nuclear Magnetic Resonance (NMR)

Gas Chromatography-Mass Spectrometry (GC-MS)

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

(3-Methoxybut-1-en-1-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

(3-Methoxybut-1-en-1-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxybut-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Characteristics:

- Synthesis : The compound is synthesized in high yield (98%) via an unspecified method, yielding a light yellow oil .

- Spectroscopic Data :

- Reactivity: The enol ether structure and electron-donating methoxy group render it reactive in electrophilic additions and cycloadditions.

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, physical properties, and reactivity.

Table 1: Structural and Physical Comparison

Structural Differences and Implications

Substituent Type: Methoxy vs. Methyl/Alkyl: The methoxy group in this compound introduces polarity and resonance stabilization to the double bond, enhancing reactivity toward electrophiles compared to non-oxygenated analogs like α-methylstyrene . Chain Length: 3-Phenyldodecane has a long alkyl chain, leading to higher molecular weight and solid-state behavior, unlike the liquid/oily states of shorter-chain analogs .

Double Bond Position :

Reactivity Comparison

- Electrophilic Addition :

- Oxidative Stability: Enol ethers like this compound are prone to acid-catalyzed hydrolysis, whereas α-methylstyrene is more stable under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.